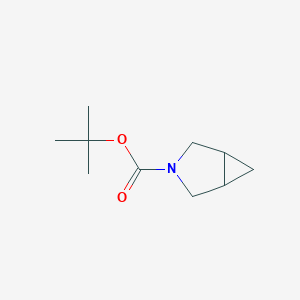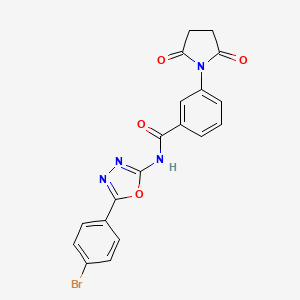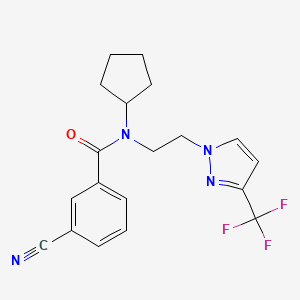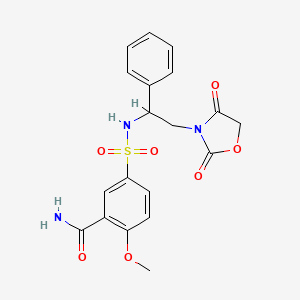![molecular formula C21H18F3N3OS B2495972 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide CAS No. 396721-10-1](/img/structure/B2495972.png)
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide" is a complex organic molecule, likely of interest in the field of medicinal chemistry and materials science due to its unique structure. The molecule features several functional groups, including a pyrazole ring, a thiophene unit, and a benzamide moiety, indicating potential biological activity and chemical reactivity.
Synthesis Analysis
The synthesis of similar complex organic molecules typically involves multi-step chemical reactions, starting from simpler precursors. Key steps may include the formation of the pyrazole ring through cyclocondensation reactions, introduction of the thiophene unit via a Suzuki coupling or similar cross-coupling reactions, and final amide bond formation to attach the benzamide group. Each step requires careful optimization to achieve high yields and purity (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds like "N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide" is characterized by X-ray crystallography, revealing details such as bond lengths, angles, and molecular conformation. These studies can also highlight intramolecular interactions, such as hydrogen bonding or π-π stacking, which influence the compound's stability and reactivity (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups. The pyrazole and thiophene rings may undergo electrophilic substitution reactions, while the benzamide group can participate in amidation and acylation reactions. The presence of the trifluoromethyl group can affect the molecule's electron distribution, altering its reactivity patterns.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystallinity are essential for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and can be predicted through computational methods or determined experimentally (Wang et al., 2013).
Scientific Research Applications
Synthesis and Biological Evaluation
- The synthesis and biological evaluation of novel benzenesulfonamide derivatives, including their antitumor activity against HepG2 and MCF-7 cell lines, showcase the potential of structurally related compounds in cancer therapy (Fahim & Shalaby, 2019).
Characterization and Anticancer Activity
- N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and characterized, displaying potential biological applications, including inhibitory potential against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, highlighting their relevance in medicinal chemistry (Saeed et al., 2015).
Antimicrobial Agents
- A study on novel analogs of pyrazole-1-carboxamide derivatives demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the therapeutic potential of similar compounds in treating bacterial infections (Palkar et al., 2017).
Molecular Interactions and Structural Analysis
- Research on antipyrine-like derivatives, including X-ray structure, Hirshfeld surface analysis, and DFT calculations, contributes to understanding the molecular interactions and potential applications of similar chemical structures in various scientific and therapeutic contexts (Saeed et al., 2020).
properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c1-12-7-8-18(13(2)9-12)27-19(15-10-29-11-17(15)26-27)25-20(28)14-5-3-4-6-16(14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULKTWQTRZQXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(4-methoxybenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2495900.png)
![8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2495904.png)

![N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide](/img/structure/B2495907.png)

